1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a triazole ring, a chlorophenyl group, and pyridine moieties. These structural elements contribute to its biological activity and make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 4-chlorophenyl azide, and the alkyne component is a pyridine-substituted alkyne.
Coupling Reactions: The triazole intermediate is then coupled with pyridine-3-carboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Amidation: The final step involves the amidation of the triazole carboxylic acid with pyridin-3-ylmethylamine, typically in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or using peptide coupling techniques.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of yield or purity.
Purification Techniques: Utilizing advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Process Optimization: Continuous monitoring and optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the chlorophenyl group are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. The pyridine moieties may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-5-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(4-chlorophenyl)-5-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Comparison:
- Structural Differences: The position of the pyridine substituents can significantly affect the compound’s properties and biological activity.
- Biological Activity: Variations in the pyridine ring position may lead to differences in binding affinity and specificity for biological targets.
- Chemical Reactivity: The reactivity of the compound in various chemical reactions can also be influenced by the position of the substituents.
This detailed overview provides a comprehensive understanding of 1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-pyridin-3-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O/c21-16-5-7-17(8-6-16)27-19(15-4-2-10-23-13-15)18(25-26-27)20(28)24-12-14-3-1-9-22-11-14/h1-11,13H,12H2,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBLHLJHNQMAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.